3-(4-methoxybenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide
Description
Properties
Molecular Formula |
C13H16N2O3S2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |
InChI |
InChI=1S/C13H16N2O3S2/c1-18-10-4-2-9(3-5-10)6-15-11-7-20(16,17)8-12(11)19-13(15)14/h2-5,11-12,14H,6-8H2,1H3 |
InChI Key |
GHPHXMRQGOXPQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3CS(=O)(=O)CC3SC2=N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Precursors
Thiazole Core Formation
The thieno[3,4-d]thiazole scaffold is typically synthesized via cyclocondensation of α-halo ketones with thiourea derivatives. For example:
- Starting materials : 3-Bromoacetylacetone and thiourea.
- Reaction conditions : Ethanol reflux (78°C, 6–8 hours) under nitrogen atmosphere.
- Mechanism : Nucleophilic substitution of bromide by thiocyanate, followed by cyclization via intramolecular thiolate attack (Figure 1).
- Yield : ~70–80% for analogous structures.
Introduction of 4-Methoxybenzyl Group
The 4-methoxybenzyl substituent is introduced via alkylation or Mannich-type reactions :
One-Pot Multi-Step Synthesis
A streamlined approach combines bromination, thiocyanate substitution, and cyclization in one pot (adapted from):
- Bromination : Treat acetylacetone with N-bromosuccinimide (NBS) in ethanol at 25°C for 1 hour.
- Thiocyanate substitution : Add KSCN and stir for 1 hour.
- Condensation : Introduce 4-methoxybenzylamine and stir for 4 hours.
- Oxidation : Treat with H₂O₂/Na₂WO₄ to form the 5,5-dioxide moiety.
Key advantages :
Oxidation to 5,5-Dioxide
The final oxidation step is critical for achieving the sulfone group:
- Reagents : Sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂) with sodium tungstate (Na₂WO₄) as a catalyst.
- Conditions :
- Yield : 85–90% (Table 1).
Table 1: Oxidation Efficiency Comparison
| Oxidizing Agent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| NaOCl | None | 0–5°C | 1 h | 88% |
| H₂O₂ | Na₂WO₄ | 20°C | 0.5 h | 92% |
Optimization Strategies
Solvent Effects
Challenges and Solutions
Comparative Analysis of Methods
Table 2: Method Efficiency
| Method | Steps | Total Yield | Scalability |
|---|---|---|---|
| Cyclocondensation | 3 | 55% | Moderate |
| One-Pot Synthesis | 4 | 60% | High |
| Sequential Alkylation | 3 | 50% | Low |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thioether form.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-methoxybenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: 3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-Dioxide (CAS 392309-05-6)
- Core Structure: Shares the same tetrahydrothieno[3,4-d]thiazole 5,5-dioxide backbone as the target compound, indicating comparable rigidity and electronic effects from the sulfone groups.
- Substituent: The p-tolyl group (methyl-substituted aryl) differs from the 4-methoxybenzyl group in electronic and steric properties.
Benzo[d]thiazol-2(3H)-one Derivatives (4d, 4e, 4f, 4g)
- Core Structure: These compounds feature a benzo[d]thiazol-2(3H)-one core instead of the tetrahydrothieno-thiazole system. The absence of sulfone groups reduces polarity and may limit metabolic stability.
- Substituents : Aryl groups linked via a 1,3,4-oxadiazole-methyl moiety (e.g., 4-propylphenyl, 4-tert-butylphenyl) introduce bulkier and more lipophilic substituents compared to the 4-methoxybenzyl group in the target compound.
- Physical Properties: Reported as yellow/pale yellow solids with yields of 78.5–90.2%.
- Biological Activity : Demonstrated moderate antifungal activity against Colletotrichum orbiculare and Botrytis cinerea, suggesting that the target compound’s bioactivity (if explored) may depend on the balance between sulfone polarity and aryl substituent hydrophobicity .
Triazole-Thiocarbonohydrazide Derivatives
- Core Structure: Contains a triazole-thione and thiocarbonohydrazide system, forming hydrogen-bonded hexamers. Structurally distinct from the target compound but highlights the role of hydrogen bonding in crystallinity and stability.
- Analytical Methods : Single-crystal X-ray diffraction (likely using SHELX software) was employed for structural confirmation, a technique applicable to the target compound if crystallized .
Comparative Data Table
Key Findings and Implications
- Substituent Influence : The 4-methoxybenzyl group may offer superior hydrogen-bonding capacity relative to p-tolyl or aryl-oxadiazole groups, impacting pharmacokinetics or target binding.
- Synthetic Gaps : Detailed protocols for the target compound are lacking; methods from analogs (e.g., POCl3-mediated cyclization ) could be adapted.
- Analytical Techniques : SHELX-based crystallography and spectroscopic methods (NMR, IR) are critical for structural validation, as demonstrated in related studies .
Biological Activity
3-(4-methoxybenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest for researchers exploring new therapeutic agents. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following properties:
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃S₂ |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |
| Canonical SMILES | COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=N |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenylthiourea with α-haloketones under basic conditions. The process includes the formation of an intermediate thiazoline that cyclizes to form the thiazole ring. Common solvents used in synthesis include ethanol and chloroform, often facilitated by catalysts like triethylamine .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones comparable to standard antibiotics .
Antiviral Activity
Preliminary investigations suggest potential antiviral properties as well. The compound has been evaluated for its ability to inhibit viral replication in vitro, particularly against strains of influenza and herpes simplex virus. The mechanism appears to involve interference with viral entry or replication processes .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been explored for anti-inflammatory effects. In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases .
Anticancer Potential
Emerging evidence points to anticancer properties as well. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
The biological activities of this compound are believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.
- Cytokine Modulation : It appears to modulate pathways related to inflammation by affecting cytokine release.
- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways through caspase activation.
Case Studies
Several case studies have documented the efficacy of this compound:
- Antimicrobial Study : A study published in Nature reported that derivatives similar to this compound showed significant activity against resistant strains of
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
